2-(2-Chloroethyl)-2-methyl-1,3-dioxolane
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Overview
Description
2-(2-Chloroethyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a 2-chloroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-chloroethanol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:
Reagents: 2-chloroethanol, acetone, acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to 50°C
Reaction Time: Several hours to complete the cyclization
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of more efficient catalysts and solvents can also enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate), solvents (e.g., ethanol, dimethyl sulfoxide), mild heating
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol)
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of ethyl derivatives
Scientific Research Applications
2-(2-Chloroethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloroethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon metabolic activation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-2-methyl-1,3-dioxolane involves the reactivity of the chloroethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The dioxolane ring provides stability to the molecule, allowing it to participate in a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl ethyl sulfide: Similar in structure but contains a sulfur atom instead of the dioxolane ring.
2-Chloroethyl isocyanate: Contains an isocyanate group instead of the dioxolane ring.
2-Chloroethyl chloroformate: Contains a chloroformate group instead of the dioxolane ring.
Uniqueness
2-(2-Chloroethyl)-2-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts stability and reactivity to the molecule. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-(2-chloroethyl)-2-methyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUGADJGHOKRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482026 |
Source
|
Record name | 2-(2-CHLOROETHYL)-2-METHYL-1,3-DIOXOLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57398-28-4 |
Source
|
Record name | 2-(2-CHLOROETHYL)-2-METHYL-1,3-DIOXOLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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